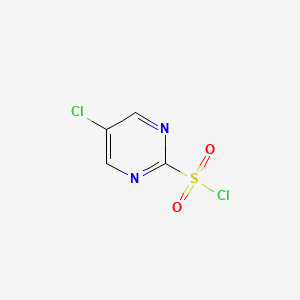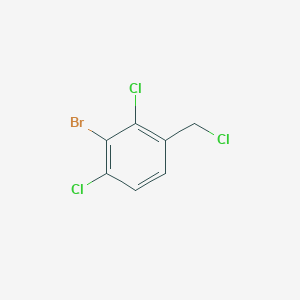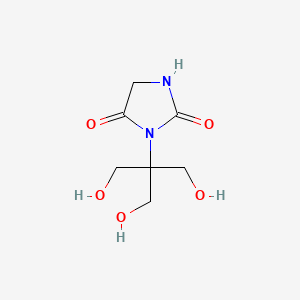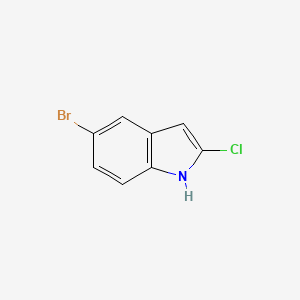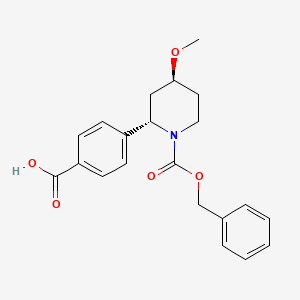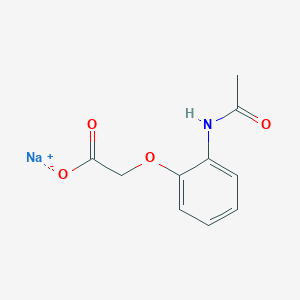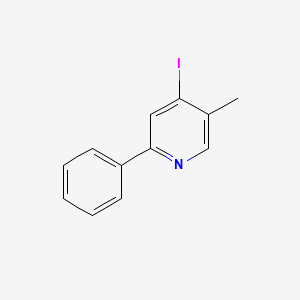
4-Iodo-5-methyl-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methyl-2-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-phenylpyridine typically involves the iodination of 5-methyl-2-phenylpyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-5-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methyl-2-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methyl-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-phenylpyridine: Lacks the methyl group at the 5th position.
5-Methyl-2-phenylpyridine: Lacks the iodine atom at the 4th position.
4-Iodo-5-methylpyridine: Lacks the phenyl group at the 2nd position.
Uniqueness: 4-Iodo-5-methyl-2-phenylpyridine is unique due to the combined presence of the iodine atom, methyl group, and phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H10IN |
|---|---|
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
4-iodo-5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10IN/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
LKRXXYSJXSGCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1I)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


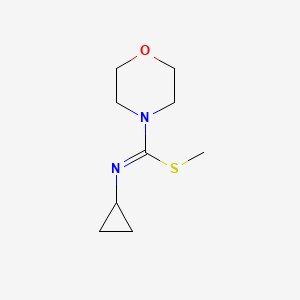
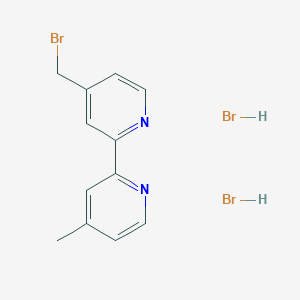
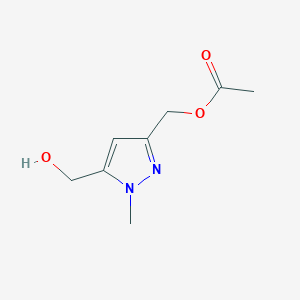
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
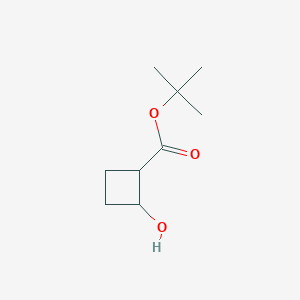
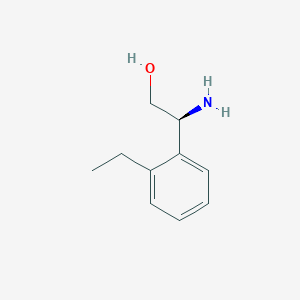
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
